molecular formula C7H16N2O2S B12818647 (R)-7-Methyl-1-(methylsulfonyl)-1,4-diazepane

(R)-7-Methyl-1-(methylsulfonyl)-1,4-diazepane

Cat. No.: B12818647
M. Wt: 192.28 g/mol
InChI Key: ZQLQBNFDFAKAPG-SSDOTTSWSA-N
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Description

®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is a chiral compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-diazepane and methylsulfonyl chloride.

    Chiral Resolution: The chiral center at the 7-position is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries to ensure the desired ®-enantiomer is obtained.

    Methylation: The methyl group is introduced at the 7-position using a methylating agent such as methyl iodide under basic conditions.

    Sulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane would involve optimizing the above synthetic route for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be carried out on a larger scale without compromising yield or purity.

    Purification: Implementing efficient purification techniques such as crystallization or chromatography to obtain the pure ®-enantiomer.

    Quality Control: Establishing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the study of metalloproteins and other biologically relevant systems.

Medicine

In medicinal chemistry, ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound without the methyl and methylsulfonyl substituents.

    7-Methyl-1,4-diazepane: Lacks the methylsulfonyl group.

    1-(Methylsulfonyl)-1,4-diazepane: Lacks the methyl group at the 7-position.

Uniqueness

®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is unique due to the presence of both the methyl and methylsulfonyl groups, which impart distinct chemical and physical properties. The chiral center at the 7-position adds another layer of complexity, making it valuable for applications requiring enantiomerically pure compounds.

This detailed overview provides a comprehensive understanding of ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

(7R)-7-methyl-1-methylsulfonyl-1,4-diazepane

InChI

InChI=1S/C7H16N2O2S/c1-7-3-4-8-5-6-9(7)12(2,10)11/h7-8H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

ZQLQBNFDFAKAPG-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CCNCCN1S(=O)(=O)C

Canonical SMILES

CC1CCNCCN1S(=O)(=O)C

Origin of Product

United States

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